molecular formula C15H15BrO4 B15057894 Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate

Cat. No.: B15057894
M. Wt: 339.18 g/mol
InChI Key: DMXLYXIGJZWNEW-UHFFFAOYSA-N
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Description

Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an ethyl ester group, an allyloxy group, a bromine atom, and a methyl group attached to the benzofuran core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the allyloxy group or the benzofuran core using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the ester group or the bromine atom, using reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or Pd/C with H2 gas.

    Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the benzofuran core influences its reactivity in various chemical reactions, such as electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(allyloxy)-5-chloro-3-methylbenzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 4-(allyloxy)-5-fluoro-3-methylbenzofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl 4-(allyloxy)-5-iodo-3-methylbenzofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The bromine atom, in particular, provides a site for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by a complex structure that includes an ethyl ester, an allyloxy group, and a bromine atom. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈BrO₃
  • Molecular Weight : 339.18 g/mol

The compound's unique structure allows for various interactions with biological targets, enhancing its potential efficacy in pharmacological applications.

Antiinflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes—molecules involved in inflammatory responses. By inhibiting this enzyme, the compound may help alleviate conditions such as asthma and allergic reactions associated with inflammation .

Antidiabetic Potential

Studies suggest that this compound may act as a glucokinase (GK) agonist, potentially lowering blood glucose levels by enhancing hepatic glucose uptake. This mechanism makes it a candidate for treating Type 2 diabetes and associated metabolic disorders .

The proposed mechanism of action involves the modulation of specific signaling pathways related to inflammation and glucose metabolism. The presence of bromine and ethyl ester functionalities enhances its binding affinity to various receptors and enzymes, influencing their activity and downstream effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(Allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylic acidC₁₇H₁₉BrO₃Lacks ethyl ester; contains carboxylic acid
5-Bromo-3-methylbenzofuran-2-carboxylic acidC₁₆H₁₈BrO₂No allyloxy group; simpler structure
Benzofuran derivativesVariesGeneral class; diverse functional groups

This compound stands out due to its structural complexity, which allows for a broader range of biological interactions compared to simpler derivatives.

Case Studies and Research Findings

  • Asthmatic Rat Model : In studies involving asthmatic rats, the compound demonstrated a significant reduction in airway hyperresponsiveness when administered prior to allergen exposure. The percentage inhibition of bronchoconstriction was calculated, showing over 50% efficacy at optimal doses .
  • Diabetes Management : In diabetic mouse models, administration of this compound resulted in improved glycemic control and increased insulin sensitivity. The compound's ability to modulate glucokinase activity was highlighted as a key mechanism .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments indicate that this compound can cause skin irritation and serious eye damage upon exposure . Further studies are necessary to establish comprehensive safety profiles.

Properties

Molecular Formula

C15H15BrO4

Molecular Weight

339.18 g/mol

IUPAC Name

ethyl 5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3

InChI Key

DMXLYXIGJZWNEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC=C)Br)C

Origin of Product

United States

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